![molecular formula C21H20N2O6S3 B2483356 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898448-09-4](/img/structure/B2483356.png)
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with interesting chemical properties and potential applications in various scientific fields. This compound consists of a quinoline derivative conjugated with a benzo-1,4-dioxine structure, further functionalized with thiophene and sulfonamide groups, offering a unique platform for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Starting Materials: : Begins with commercially available quinoline, thiophene sulfonyl chloride, and benzo-1,4-dioxine derivatives.
Intermediate Formation: : Thiophene sulfonyl chloride is reacted with a protected amine derivative of quinoline to form an intermediate sulfonamide.
Cyclization and Deprotection: : The intermediate undergoes cyclization under acidic conditions, followed by deprotection to yield the desired tetrahydroquinoline derivative.
Final Coupling: : The key intermediate is coupled with benzo-1,4-dioxine-6-sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial synthesis may employ similar methods but optimized for scale, involving:
High-pressure reactors for improved reaction yields.
Use of automated synthesis machines for precise control over reaction conditions.
Advanced purification techniques like chromatography for isolating high-purity products.
化学反応の分析
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of reactions:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can target the sulfonyl and nitro groups.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenated solvents and strong bases for nucleophilic substitutions.
Major Products
Oxidation of thiophene groups to sulfoxides.
Reduction to amines and secondary alcohols.
Substituted products depending on the specific electrophiles or nucleophiles used.
科学的研究の応用
Chemistry
Used as a building block for synthesizing more complex organic molecules.
Acts as a ligand in coordination chemistry for metal complex formation.
Biology
Used in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine
Investigated for anti-inflammatory and anti-cancer properties.
Serves as a scaffold for developing new drugs targeting various diseases.
Industry
Utilized in the development of new materials with specific electronic properties.
Explored for use in sensors and catalysis due to its unique chemical structure.
作用機序
Molecular Targets and Pathways
The mechanism of action often involves interaction with specific enzymes or receptors due to the presence of sulfonamide and quinoline moieties. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Pathways Involved
Inhibition of key enzymes in metabolic pathways.
Modulation of signal transduction pathways via receptor interaction.
類似化合物との比較
Similar Compounds
N-(1-(pyridin-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
N-(1-(benzofuranyl-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
Uniqueness
The thiophene group provides unique electronic properties compared to pyridine or benzofuran derivatives.
Sulfonyl groups enhance water solubility, making it more versatile for biological applications.
The combined structure offers a unique platform for multi-target activity.
This compound holds great promise in various fields, thanks to its multifaceted structure and chemical versatility
特性
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRANLYMXEVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

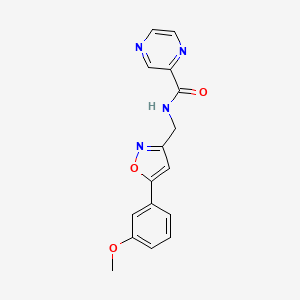
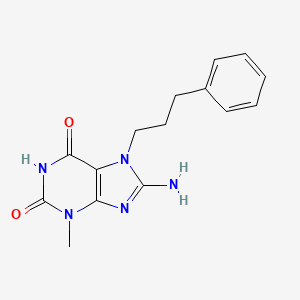
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)
![ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2483279.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)
![N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE](/img/structure/B2483284.png)
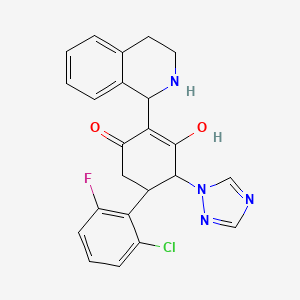
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
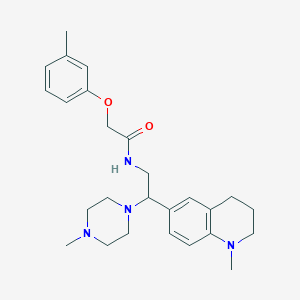
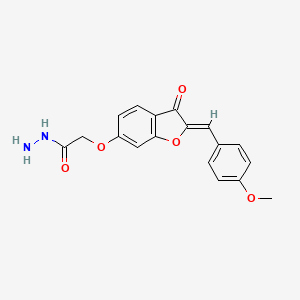
![methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2483292.png)

